Sunitinib-d10
Overview
Description
- Sunitinib malate (SU11248/Sutent) : A multitargeted tyrosine kinase inhibitor with potent anti-angiogenic and antitumor activities. Approved for advanced renal cell carcinoma and gastrointestinal stromal tumors refractory to imatinib. Discovery and development focused on multitargeted approach in cancer treatment (Faivre, Demetri, Sargent, & Raymond, 2007).
Synthesis Analysis
- Methodology : Sunitinib synthesized using ethyl acetoacetate via Knorr reaction, selective hydrolysis, decarboxylation, formylation, hydrolysis, and condensation. Total yield of the process is 31.1%, confirmed by MS and 1HNMR analysis (Zheng, Zhao, Shu-xin, Wei, & Ping, 2010).
Molecular Structure Analysis
- Binding Characteristics : Sunitinib binds to DNA confirmed by circular dichroism (CD), 1H NMR, UV spectroscopies, and CD melting. Binding involves planar aromatic system and tertiary amine function, suggesting a multiple-step mechanism (Kiss, Mirzahosseini, Hubert, Ambrus, Őrfi, & Horváth, 2018).
Chemical Reactions and Properties
- Receptor Tyrosine Kinase Inhibition : Inhibits cellular signaling of targets like platelet-derived growth factor receptors and vascular endothelial growth factor receptors. Affects the ATP-binding cassette transporters P-Glycoprotein (ABCB1) and ABCG2, impacting drug bioavailability (Shukla, Robey, Bates, & Ambudkar, 2009).
Physical Properties Analysis
- Formulation Characteristics : Sunitinib formulated in nano-polymeric pharmaceutical excipient such as chitosan nanoparticles (CS-NPs), characterized by DLS, SEM, FT-IR, and XRD (Joseph, Sangeetha, & Gomathi, 2016).
Chemical Properties Analysis
- Drug-Eluting Beads : Sunitinib-HCl mixed with LC Bead® 300–500μm for use in transarterial chemoembolization, demonstrating in vitro inhibition of human colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cells (Lahti, Ludwig, Xing, Sun, Zeng, & Kim, 2017).
Scientific Research Applications
Treatment of Metastatic Renal Cell Carcinoma (mRCC)
- Scientific Field : Oncology
- Application Summary : Sunitinib is an oral tyrosine kinase inhibitor approved for the treatment of metastatic renal cell carcinoma (mRCC). It has a proven exposure–effect relationship, making it an ideal candidate for therapeutic drug monitoring (TDM) .
- Methods of Application : Seventy patients with mRCC were treated with sunitinib at a fixed dose of 50 mg per day. The total trough plasma level (TTL) of sunitinib was measured between days 14/15 of cycle 1 .
- Results : The median TTL of sunitinib was 76 ng/mL. The TTL range of 60.75–82.3 ng/mL was found to be optimal in terms of safety and efficacy. More than 50% of patients in the cohort attained TTL of sunitinib outside the optimal range .
Treatment of Advanced Non-Small Cell Lung Cancer (NSCLC)
- Scientific Field : Oncology
- Application Summary : Pfizer Oncology initiated a global Phase III study to evaluate the potential role of sunitinib in previously treated patients with advanced NSCLC .
- Methods of Application : This large, randomized, double-blind trial of 956 patients is designed to compare the overall survival of patients taking sunitinib combined with erlotinib (a targeted therapy used to treat NSCLC) with those taking erlotinib plus placebo .
- Results : The trial is still ongoing, and the results are not yet available .
Advanced Non-Small Cell Lung Cancer (NSCLC)
- Scientific Field : Oncology
- Application Summary : Pfizer Oncology has initiated a global Phase III study to evaluate the potential role of sunitinib in previously treated patients with advanced NSCLC .
- Methods of Application : This large, randomized, double-blind trial of 956 patients is designed to compare the overall survival of patients taking sunitinib combined with erlotinib (a targeted therapy used to treat NSCLC) with those taking erlotinib plus placebo .
- Results : The trial is still ongoing, and the results are not yet available .
Advanced Breast Cancer
- Scientific Field : Oncology
- Application Summary : Two Phase 3 studies of Sutent® (sunitinib malate) in advanced breast cancer did not meet their primary endpoints .
- Methods of Application : The SUN 1064 Phase 3 study of sunitinib in combination with docetaxel for the first-line treatment of patients with advanced HER-2 negative breast cancer did not show a statistically significant improvement in progression-free survival compared with docetaxel alone .
- Results : In addition, the SUN 1099 Phase 3 study of sunitinib plus capecitabine, in previously-treated advanced breast cancer patients, did not show a statistically significant improvement in progression-free survival compared with capecitabine alone .
Treatment of Rare Neuroendocrine Tumors
- Scientific Field : Oncology
- Application Summary : A clinical trial led by Dr. Éric Baudin, head of Gustave Roussy’s endocrine tumors committee, showed the efficacy of sunitinib in the treatment of rare neuroendocrine tumors, specifically phaeochromocytomas and paragangliomas .
- Methods of Application : The FIRSTMAPP trial was a multicenter, international, randomized, placebo-controlled, double-blind, phase 2 trial done at 14 academic centers across four European countries between 2011 and 2019. It evaluated the safety and effectiveness of sunitinib among patients with metastatic progressive phaeochromocytomas and paragangliomas .
- Results : The results showed a possible benefit of sunitinib, a tyrosine kinase inhibitor, among patients with these ultra-rare cancers .
Safety And Hazards
Future Directions
Sunitinib, the non-deuterated version of Sunitinib-d10, has been repurposed as an experimental therapy for neovascular age-related macular degeneration . It has also been suggested that the future may lie in multi-targeted therapies including alternative agents and modalities that target both the VEGF ligand/receptor system as well as other pathways .
properties
IUPAC Name |
N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-BLSNYXODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649135 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sunitinib-d10 | |
CAS RN |
1126721-82-1 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.